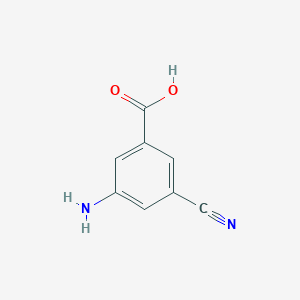

3-Amino-5-cyanobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-cyanobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWVOHSNQZFXQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310582 | |

| Record name | 3-Amino-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-18-3 | |

| Record name | 3-Amino-5-cyanobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-5-cyanobenzoic Acid from 3,5-Dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 3-amino-5-cyanobenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available 3,5-dinitrobenzoic acid and proceeds through a carefully orchestrated sequence of reduction, selective mono-diazotization, and a subsequent Sandmeyer reaction. This document delves into the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters for achieving optimal yields and purity. The content is structured to offer both a high-level strategic understanding and a detailed, practical guide for laboratory execution.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its trifunctional nature, possessing amino, cyano, and carboxylic acid moieties, allows for diverse chemical modifications, making it a versatile scaffold in the development of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of these functional groups on the aromatic ring offers unique opportunities for creating targeted molecular architectures with specific biological activities or material properties.

The synthetic route detailed herein is designed to be efficient and scalable, starting from an inexpensive and commercially available precursor. Understanding the nuances of each synthetic step is paramount to the successful synthesis of this important intermediate.

Overall Synthetic Strategy

The synthesis of this compound from 3-aminobenzoic acid is not a direct transformation. A more strategic and controllable multi-step approach is required. The most logical and efficient pathway commences with 3,5-dinitrobenzoic acid, which can be readily prepared by the dinitration of benzoic acid[1][2][3]. The overall synthetic transformation is depicted below:

O2N-C6H3(COOH)-NO2 + 6H2 --(Catalyst)--> H2N-C6H3(COOH)-NH2 + 4H2O

H2N-C6H3(COOH)-NH2 + NaNO2 + 2HCl --(0-5 °C)--> [N2]+-C6H3(COOH)-NH2·Cl- + NaCl + 2H2O

Caption: An alternative synthetic route involving a protection/deprotection sequence.

Step 3: Sandmeyer Reaction - Cyanation of the Mono-diazonium Salt

The Sandmeyer reaction is a classic and reliable method for converting an aryl diazonium salt to an aryl nitrile. [4]This reaction is typically catalyzed by copper(I) salts.

Reaction:

Causality of Experimental Choices:

-

Cyanide Source: Cuprous cyanide (CuCN) is the most common reagent for the Sandmeyer cyanation. [4]It serves as both the source of the cyanide nucleophile and the catalyst.

-

Temperature: The reaction is typically carried out at or slightly above room temperature to facilitate the decomposition of the diazonium salt and the formation of the C-CN bond.

-

Neutralization: The acidic solution of the diazonium salt is often neutralized or made slightly basic before the addition of the cyanide reagent to promote the reaction.

Experimental Protocol:

-

In a separate flask, a solution or slurry of cuprous cyanide (1.1 equivalents) in water or an aqueous solution of sodium or potassium cyanide is prepared and cooled.

-

The cold diazonium salt solution from the previous step is slowly added to the cyanide solution with vigorous stirring.

-

The reaction mixture is then allowed to warm to room temperature and may be gently heated (e.g., to 50-60 °C) to ensure complete reaction, which is often indicated by the cessation of nitrogen gas evolution.

-

After the reaction is complete, the mixture is typically acidified to protonate the product and any unreacted starting materials.

-

The crude this compound is then isolated by filtration or extraction and purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Summary and Yields

The following table summarizes the expected outcomes for each step of the synthesis. Actual yields may vary depending on the reaction scale and optimization of conditions.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield |

| 1 | Reduction | 3,5-Dinitrobenzoic Acid | 3,5-Diaminobenzoic Acid | H₂, Pd/C | >95% |

| 2 | Diazotization | 3,5-Diaminobenzoic Acid | 3-Amino-5-diazoniumbenzoic acid salt | NaNO₂, HCl | In situ |

| 3 | Sandmeyer | 3-Amino-5-diazoniumbenzoic acid salt | This compound | CuCN | 60-80% |

Conclusion

The synthesis of this compound from 3,5-dinitrobenzoic acid represents a practical and efficient route to this valuable chemical intermediate. The success of this multi-step synthesis hinges on the careful control of reaction conditions, particularly during the selective mono-diazotization step. By understanding the underlying principles of each transformation and adhering to the detailed protocols provided, researchers can reliably produce high-purity this compound for a wide range of applications in drug discovery and materials science. Further optimization of the selective diazotization step could lead to even higher overall yields, enhancing the economic viability of this synthetic pathway on a larger scale.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-5-cyanobenzoic Acid

This guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-5-cyanobenzoic acid (CAS No: 1000341-18-3), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for its analysis.

Molecular Structure and Core Chemical Identity

This compound is an aromatic compound featuring a benzene ring substituted with a carboxylic acid group, an amino group, and a cyano group at positions 1, 3, and 5, respectively. This unique substitution pattern imparts a distinct electronic and steric profile, influencing its reactivity and physical properties. The presence of both an electron-donating amino group and electron-withdrawing cyano and carboxyl groups creates a molecule with interesting potential for forming hydrogen bonds and participating in various chemical reactions.

| Identifier | Value | Source |

| CAS Number | 1000341-18-3 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Formula | C₈H₆N₂O₂ | --INVALID-LINK--[3] |

| Molecular Weight | 162.15 g/mol | --INVALID-LINK--[3] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| Synonyms | Not available | |

| Physical Form | Light yellow to light brown solid | --INVALID-LINK--[3] |

Predicted Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. Therefore, we present a combination of predicted values and data from structurally analogous compounds to provide a robust understanding of its likely properties.

| Property | Predicted/Analogous Value | Rationale and Comparative Insights |

| Melting Point (°C) | Estimated: 190 - 230 | The melting point is influenced by both the amino and cyano groups. 3-Aminobenzoic acid has a melting point of 173 °C[4], while 3-cyanobenzoic acid melts at a higher range of 218-222 °C[5]. The presence of both functional groups, allowing for strong intermolecular hydrogen bonding and dipole-dipole interactions, suggests a melting point within this range. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol) | Similar to its parent compounds, 3-aminobenzoic acid and 3-cyanobenzoic acid, it is expected to have limited solubility in water due to the hydrophobic benzene ring[6][7]. The polar functional groups will facilitate solubility in polar organic solvents. |

| pKa | Carboxylic Acid: ~3.0 - 4.0; Amino Group: ~3.5 - 4.5 | The pKa of the carboxylic acid in 3-cyanobenzoic acid is approximately 3.60[8]. The amino group in 3-aminobenzoic acid has a pKa of about 4.79, while its carboxylic acid pKa is around 3.07[6]. The electron-withdrawing nature of the cyano group is expected to increase the acidity of both the carboxylic acid and the anilinium ion. |

| LogP | Estimated: 1.0 - 1.5 | 3-Aminobenzoic acid has a LogP of 0.65[4]. The addition of a cyano group generally increases the lipophilicity. Therefore, a slightly higher LogP value is anticipated for this compound. |

Spectral Characterization: An Interpretive Guide

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The substitution pattern will lead to a specific splitting pattern for the aromatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule. Key expected signals include those for the carboxyl carbon, the cyano carbon, and the aromatic carbons, with their chemical shifts influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

-

N-H stretching: Around 3300-3500 cm⁻¹ from the amino group.

-

O-H stretching: A broad band from 2500-3300 cm⁻¹ from the carboxylic acid.

-

C≡N stretching: A sharp peak around 2220-2260 cm⁻¹.

-

C=O stretching: A strong absorption around 1680-1710 cm⁻¹ from the carboxylic acid.

-

C=C stretching: Peaks in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

UV-Vis Spectroscopy

The UV-Vis spectrum in a suitable solvent like methanol or ethanol is expected to show absorption maxima characteristic of substituted benzoic acids. For comparison, 3-aminobenzoic acid exhibits absorption maxima at approximately 194 nm, 226 nm, and 272 nm[9]. The presence of the cyano group may cause a slight shift in these absorption bands.

Analytical Methodologies

The following section details robust protocols for the analysis of this compound, drawing from established methods for related compounds.

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is the method of choice for the separation and quantification of aminobenzoic acid isomers and related compounds due to its efficiency and selectivity. A C18 column is typically effective, and a mixed-mode column can offer enhanced separation of isomers by utilizing both hydrophobic and ionic interactions[10].

Step-by-Step Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is recommended for optimal separation.

-

Solvent A: 0.1% Phosphoric acid in Water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm and 272 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.

Workflow Diagram:

Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of this compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds suggests the following:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation[11]. Harmful if swallowed.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[12].

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[12].

Safe Handling Workflow:

Caption: A generalized workflow for the safe handling of this compound.

Conclusion

This compound is a molecule with significant potential in various scientific fields. While comprehensive experimental data is still emerging, this guide provides a solid foundation for its physicochemical properties based on predictive methods and analysis of analogous structures. The outlined analytical and safety protocols offer a starting point for researchers to work with this compound effectively and safely. As research progresses, a more detailed experimental characterization will undoubtedly further elucidate the properties and applications of this versatile chemical building block.

References

- 1. 1000341-18-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | 1000341-18-3 [chemicalbook.com]

- 3. This compound CAS#: 1000341-18-3 [m.chemicalbook.com]

- 4. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. CAS 1877-72-1: 3-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]

- 8. 3-Cyanobenzoic acid | 1877-72-1 [chemicalbook.com]

- 9. UV-Vis Spectrum of 3-Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 10. helixchrom.com [helixchrom.com]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Amino-5-cyanobenzoic Acid: A Versatile Building Block in Modern Chemistry

This guide provides a comprehensive technical overview of 3-Amino-5-cyanobenzoic acid, a key chemical intermediate for professionals in research, drug development, and materials science. We will delve into its chemical identity, plausible synthetic routes, key applications, and essential safety protocols, offering field-proven insights into its utility and handling.

Core Chemical Identity

This compound is an aromatic compound featuring a benzene ring substituted with a carboxylic acid group, an amino group, and a cyano (nitrile) group at positions 1, 3, and 5, respectively. This trifunctional arrangement makes it a highly valuable and versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the cyano and carboxylic acid groups, combined with the electron-donating properties of the amino group, creates a unique electronic profile that influences its reactivity and application potential.

| Property | Value | Source |

| CAS Number | 1000341-18-3 | [1][2] |

| Molecular Formula | C₈H₆N₂O₂ | [3] |

| Molecular Weight | 162.15 g/mol | Calculated |

| Appearance | Light yellow to light brown solid | [3] |

| Purity | >97% (Commercially available) | [1][2] |

While this compound is commercially available, detailed characterization data such as a specific melting point and solubility in various solvents are not extensively documented in peer-reviewed literature. However, based on related isomers like 3-aminobenzoic acid (m.p. ~173 °C) and 3-cyanobenzoic acid (m.p. 218-224 °C), a melting point in the range of 180-230 °C can be anticipated.[4] Solubility is expected to be limited in water but higher in polar organic solvents such as DMSO and methanol.

Synthesis Pathway: A Chemist's Perspective

The proposed synthesis starts from the readily available 3,5-dinitrobenzoic acid. The causality behind this choice is the ability to selectively reduce one nitro group to an amine, perform the Sandmeyer reaction to install the cyano group, and then reduce the second nitro group to arrive at the final product.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative, logical synthesis based on established chemical principles and should be optimized and validated in a laboratory setting.

Step 1: Selective Mono-Reduction of 3,5-Dinitrobenzoic Acid

-

Rationale: The use of a mild reducing agent like sodium sulfide or ammonium sulfide allows for the selective reduction of one nitro group while leaving the other intact. This selectivity is crucial for the subsequent targeted reactions.

-

Procedure:

-

Suspend 3,5-dinitrobenzoic acid (1 eq.) in a mixture of ethanol and water.

-

Prepare a solution of sodium sulfide (approx. 1.2 eq.) in water.

-

Add the sodium sulfide solution dropwise to the stirred suspension at room temperature. The reaction is exothermic and the color will change significantly.

-

After the addition is complete, gently heat the mixture at reflux for 2-3 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and carefully acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-amino-5-nitrobenzoic acid.

-

Step 2: Sandmeyer Reaction to Introduce the Cyano Group

-

Rationale: This classic two-part reaction first converts the primary aromatic amine into a diazonium salt, which is a versatile intermediate. The diazonium group can then be displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

-

Procedure:

-

Suspend 3-amino-5-nitrobenzoic acid (1 eq.) in a mixture of water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C to ensure the stability of the diazonium salt. Stir for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

-

Cool the mixture, acidify to precipitate the product, filter, wash, and dry to obtain 3-cyano-5-nitrobenzoic acid.

-

Step 3: Reduction of the Remaining Nitro Group

-

Rationale: The final step involves the reduction of the remaining nitro group to the target amino group. A robust method like iron in acidic medium or catalytic hydrogenation is effective for this transformation.

-

Procedure:

-

Suspend 3-cyano-5-nitrobenzoic acid (1 eq.) in a mixture of ethanol and water.

-

Add iron powder (3-4 eq.) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and filter it hot through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.

-

Applications in Research and Development

The strategic placement of three distinct functional groups makes this compound a powerful building block. Each group can be addressed with high chemical selectivity, allowing for the construction of complex molecular architectures.

-

Pharmaceutical Synthesis: Aminobenzoic acids are recognized as "privileged scaffolds" in drug discovery, forming the core of numerous therapeutic agents.[7] The amino group serves as a handle for amide bond formation or as a nucleophile, the carboxylic acid allows for the creation of esters and amides, and the cyano group can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions to form heterocycles. This compound is an ideal starting material for creating libraries of compounds for screening against various biological targets, including kinases, proteases, and GPCRs.[8][9]

-

Materials Science: The rigid aromatic core and multiple functional groups are desirable in materials science. It can be used as a monomer for the synthesis of specialty polyamides or polyimides with tailored properties. The cyano group can enhance thermal stability and dipole moment, making resulting polymers of interest for applications in organic electronics and high-performance films.[8]

-

Agrochemicals: Substituted aminobenzoic acids are key intermediates in the synthesis of modern insecticides and herbicides. The specific substitution pattern of this compound makes it a candidate for developing new active ingredients.[7]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, detailed toxicological profile for this compound is not widely published, data from closely related chemicals and supplier safety information provide a strong basis for safe handling protocols.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Causes skin irritation and serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Recommended Handling Procedures:

-

Engineering Controls: Always handle this chemical in a well-ventilated fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a potent and versatile chemical intermediate. Its unique trifunctional nature provides chemists and researchers with a powerful tool for constructing complex molecules with significant potential in drug discovery, materials science, and agrochemicals. While detailed literature on its synthesis and properties is emerging, its structural motifs are well-precedented in a multitude of high-value applications. Adherence to rigorous safety protocols is essential when handling this compound to ensure a safe and productive research environment.

References

- 1. 1000341-18-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. bldpharm.com.tr [bldpharm.com.tr]

- 3. This compound | 1000341-18-3 [chemicalbook.com]

- 4. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

solubility of 3-Amino-5-cyanobenzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Amino-5-cyanobenzoic Acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates in organic solvents is a critical parameter in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a versatile building block in medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific molecule, this guide establishes a robust theoretical framework based on its physicochemical properties and draws comparisons with structurally related analogs. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine the solubility of this compound in their own laboratory settings, ensuring the generation of reliable and reproducible data.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a substituted aromatic compound featuring three key functional groups: a carboxylic acid, an amino group, and a cyano group. This trifunctional nature makes it an attractive scaffold for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The strategic manipulation of these functional groups allows for the construction of various heterocyclic systems and other pharmacologically relevant structures.

The is a pivotal consideration at multiple stages of the drug development pipeline:

-

Synthetic Chemistry: The choice of solvent is paramount for achieving optimal reaction conditions, influencing reaction rates, and facilitating the ease of product isolation and purification.

-

Crystallization and Polymorphism: Controlled crystallization from specific solvents is essential for obtaining the desired crystalline form (polymorph) of a compound, which can significantly impact its stability, dissolution rate, and bioavailability.

-

Formulation: The development of a viable drug product often necessitates dissolving the API in a suitable solvent system for the preparation of liquid formulations or for processing into solid dosage forms.

Understanding the interplay between the molecular structure of this compound and the properties of various organic solvents is therefore indispensable for researchers and scientists in the pharmaceutical industry.

Physicochemical Properties of this compound

To predict and understand the solubility of this compound, it is essential to first characterize its key physicochemical properties. These properties govern its interactions with solvent molecules.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₆N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 162.15 g/mol | --INVALID-LINK--[1] |

| Appearance | Light yellow to light brown solid | --INVALID-LINK-- |

| Melting Point | Data not readily available. For comparison, 3-cyanobenzoic acid has a melting point of 217-222 °C, and 3-aminobenzoic acid has a melting point of 173 °C. | --INVALID-LINK--, --INVALID-LINK--[2] |

| pKa | Estimated values: The carboxylic acid pKa is likely to be around 3-4, while the anilinium ion pKa is expected to be around 2-3. | |

| Structure |

The presence of both a hydrogen bond donor (amino group, carboxylic acid) and hydrogen bond acceptors (cyano group, carboxylic acid) suggests that this compound is a polar molecule capable of engaging in a variety of intermolecular interactions.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[3] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes are more soluble in nonpolar solvents. The overall polarity of a molecule is a result of its functional groups and their arrangement.

The solubility of this compound in a given organic solvent will be determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Solvent Classification and Expected Solubility Trends

Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities.[4]

-

Polar Protic Solvents: These solvents, such as methanol and ethanol, can act as both hydrogen bond donors and acceptors.[4] Given the functional groups present in this compound, it is expected to exhibit good solubility in these solvents due to the potential for strong hydrogen bonding interactions.

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile are polar but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.[4] this compound is expected to have moderate to good solubility in these solvents, driven by dipole-dipole interactions and hydrogen bonding with the solute's donor groups.

-

Nonpolar Solvents: Solvents such as toluene and hexane have low dielectric constants and are incapable of significant hydrogen bonding. It is anticipated that this compound will have poor solubility in these solvents due to the significant mismatch in polarity.

Comparative Solubility Analysis with Structural Analogs

While direct quantitative data for this compound is scarce, examining the solubility of its structural analogs can provide valuable insights.

| Compound | Solvent | Solubility (mol/L at ~298 K) | Reference |

| Benzoic Acid | Ethanol | ~3.0 | --INVALID-LINK-- |

| 3-Aminobenzoic Acid | Water | 5.9 mg/mL (at 15°C) | --INVALID-LINK--[2] |

| 3-Nitrobenzoic Acid | Methanol | ~0.3 | --INVALID-LINK-- |

| 3-Nitrobenzoic Acid | Ethanol | ~0.2 | --INVALID-LINK-- |

| 3,5-Dinitrobenzoic Acid | Methanol | ~0.17 | --INVALID-LINK-- |

| 3,5-Dinitrobenzoic Acid | Ethanol | ~0.12 | --INVALID-LINK-- |

Note: The data for nitrobenzoic acids is included to illustrate the impact of polar substituents on solubility.

From this comparative data, it is evident that polar functional groups significantly influence solubility. The amino group in 3-aminobenzoic acid enhances its polarity and hydrogen bonding capacity, leading to appreciable water solubility. Conversely, the nitro groups, while polar, can lead to strong crystal lattice energies, potentially reducing solubility compared to the parent benzoic acid in some organic solvents.

For this compound, the combined presence of the polar amino and cyano groups, along with the carboxylic acid, suggests that its solubility behavior will be complex but generally favor polar solvents.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data for this compound, a well-controlled experimental procedure is essential. The following protocol outlines the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume or mass of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient time (typically 24-72 hours) to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately pipette a known volume of the filtered saturated solution into a volumetric flask and dilute with the same solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the chosen solvent at the experimental temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, mol/L, or g/100g of solvent.

Conclusion and Future Perspectives

While a comprehensive experimental dataset for the solubility of this compound in a wide range of organic solvents is not yet publicly available, this technical guide provides a robust framework for understanding and predicting its solubility behavior. The presence of multiple polar functional groups capable of hydrogen bonding strongly suggests that its solubility will be highest in polar protic solvents, followed by polar aprotic solvents, and lowest in nonpolar solvents.

The detailed experimental protocol provided herein empowers researchers to generate high-quality, in-house solubility data, which is essential for the effective use of this compound in pharmaceutical research and development. Future work should focus on the systematic experimental determination of the solubility of this important building block in a variety of common organic solvents at different temperatures. Such data would be invaluable for the development of predictive solubility models and for the optimization of synthetic and crystallization processes.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-Amino-5-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the analytical methodologies for the characterization of 3-Amino-5-cyanobenzoic acid, a key building block in pharmaceutical and materials science. We delve into the core principles and practical applications of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) for the unambiguous identification and structural elucidation of this molecule. This document, intended for researchers and drug development professionals, emphasizes the causality behind experimental choices and provides detailed, field-proven protocols.

Introduction: The Significance of this compound

This compound is a trifunctional aromatic compound featuring an amine (-NH2), a cyano (-C≡N), and a carboxylic acid (-COOH) group. This unique combination of functionalities makes it a versatile precursor in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. Accurate and robust analytical characterization is therefore paramount to ensure the identity, purity, and quality of this starting material, which directly impacts the integrity of the final product.

This guide will focus on two powerful analytical techniques: FT-IR spectroscopy for the identification of functional groups and Mass Spectrometry for the determination of molecular weight and fragmentation patterns, which together provide a comprehensive structural fingerprint of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Vibrations

FT-IR spectroscopy is a non-destructive technique that provides information about the vibrational modes of a molecule.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.[3] This absorption pattern is unique to the molecule and serves as a molecular fingerprint.

Theoretical Framework: Expected Vibrational Modes

The structure of this compound suggests the presence of several characteristic vibrational modes that can be readily identified in an FT-IR spectrum. A thorough understanding of these expected peaks is crucial for accurate spectral interpretation.

-

Amine (-NH2) Group: The primary amine will exhibit N-H stretching vibrations, typically appearing as two distinct bands in the 3500-3300 cm⁻¹ region.[4] The N-H bending vibration is expected in the 1650-1580 cm⁻¹ range.

-

Cyano (-C≡N) Group: The stretching vibration of the carbon-nitrogen triple bond is a strong and sharp absorption, characteristically found in the 2260-2220 cm⁻¹ region.

-

Carboxylic Acid (-COOH) Group: This group gives rise to several distinct peaks. The O-H stretching vibration is a very broad band, often spanning from 3300 to 2500 cm⁻¹, a result of hydrogen bonding.[5] The C=O (carbonyl) stretching vibration is a strong, sharp peak typically located between 1760 and 1690 cm⁻¹. The C-O stretching and O-H bending vibrations are also expected in the fingerprint region (1400-900 cm⁻¹).[6]

-

Aromatic Ring: The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-675 cm⁻¹ range.

Experimental Protocol: A Self-Validating System

A robust FT-IR analysis requires careful sample preparation and instrument setup to ensure data quality and reproducibility.

Instrumentation: A modern FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable for this analysis.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Rationale: ATR is a preferred sampling technique for solid powders as it requires minimal sample preparation and provides high-quality spectra.

-

Procedure:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract any atmospheric or instrumental interferences.

-

Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the sampling area.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing and Interpretation:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

-

Compare the observed peak positions with the expected vibrational modes outlined in the theoretical framework and with reference spectra from databases such as the NIST Chemistry WebBook.[7][8]

Data Presentation: Expected FT-IR Peak Assignments

The following table summarizes the expected key FT-IR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |

| 3500 - 3300 | N-H Stretch | Primary Amine | Two medium, sharp bands |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Very broad band |

| > 3000 | C-H Stretch | Aromatic Ring | Weak to medium bands |

| 2260 - 2220 | C≡N Stretch | Cyano | Strong, sharp band |

| 1760 - 1690 | C=O Stretch | Carboxylic Acid | Strong, sharp band |

| 1650 - 1580 | N-H Bend | Primary Amine | Medium band |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to strong bands |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic Ring | Medium to strong bands |

Visualization: FT-IR Analysis Workflow

Caption: Workflow for FT-IR analysis of this compound using ATR.

Mass Spectrometry: Unveiling the Molecular Weight and Structure

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It provides information about the molecular weight of the analyte and its fragmentation pattern, which can be used to deduce its structure.

Theoretical Framework: Ionization and Fragmentation

For a molecule like this compound, which is polar and thermally labile, electrospray ionization (ESI) is the most suitable ionization technique.[10][11] ESI is a "soft" ionization method that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation.[12]

The molecular formula of this compound is C₈H₆N₂O₂. Its monoisotopic mass is approximately 162.04 g/mol . Therefore, in a high-resolution mass spectrum, we would expect to see the following:

-

Positive Ion Mode (ESI+): A prominent peak at m/z 163.05, corresponding to the protonated molecule [C₈H₆N₂O₂ + H]⁺.

-

Negative Ion Mode (ESI-): A prominent peak at m/z 161.03, corresponding to the deprotonated molecule [C₈H₆N₂O₂ - H]⁻.

Tandem Mass Spectrometry (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) can be employed. In this technique, the precursor ion (e.g., m/z 163.05) is isolated and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are then mass-analyzed. The fragmentation pattern is highly specific to the molecular structure.

Predicted Fragmentation Pathways:

-

Loss of Water: A common fragmentation pathway for protonated carboxylic acids is the loss of a water molecule (18 Da), which would result in a fragment at m/z 145.04.[13]

-

Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (28 Da) from the m/z 145.04 fragment could lead to a fragment at m/z 117.04.[14]

-

Decarboxylation: In negative ion mode, the loss of carbon dioxide (44 Da) from the deprotonated molecule is a characteristic fragmentation of carboxylic acids, which would produce a major fragment ion at m/z 117.03.[15]

Experimental Protocol: A Self-Validating System

A robust mass spectrometry analysis involves careful sample preparation, optimization of instrument parameters, and systematic data analysis.

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, coupled with an ESI source is ideal.

Sample Preparation:

-

Rationale: The sample must be dissolved in a solvent compatible with ESI.

-

Procedure:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.

-

Mass Spectrometry Analysis:

-

Infusion: The diluted sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Instrument Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and intense signal for the molecular ion.

-

MS Scan: Acquire full scan mass spectra over an appropriate m/z range (e.g., m/z 50-500) in both positive and negative ion modes.

-

MS/MS Analysis:

-

Select the precursor ion ([M+H]⁺ or [M-H]⁻) for fragmentation.

-

Apply a range of collision energies to induce fragmentation and acquire the product ion spectra.

-

Data Presentation: Predicted Mass Spectral Data

The following table summarizes the expected major ions in the mass spectra of this compound.

| Ion Mode | Precursor Ion (m/z) | Formula | Major Fragment Ions (m/z) | Neutral Loss |

| ESI+ | 163.05 | [C₈H₆N₂O₂ + H]⁺ | 145.04 | H₂O |

| 117.04 | H₂O + CO | |||

| ESI- | 161.03 | [C₈H₆N₂O₂ - H]⁻ | 117.03 | CO₂ |

Visualization: Mass Spectrometry Analysis Workflow

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jascoinc.com [jascoinc.com]

- 4. researchgate.net [researchgate.net]

- 5. instanano.com [instanano.com]

- 6. znaturforsch.com [znaturforsch.com]

- 7. Benzoic acid, 3-amino- [webbook.nist.gov]

- 8. NIST Chemistry WebBook [webbook.nist.gov]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 12. poseidon-scientific.com [poseidon-scientific.com]

- 13. geo.fu-berlin.de [geo.fu-berlin.de]

- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Reactivity of the Amino Group in 3-Amino-5-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-5-cyanobenzoic acid is a bespoke building block in modern medicinal chemistry and materials science. Its unique trifunctional aromatic scaffold, featuring an amino, a cyano, and a carboxylic acid group, offers a rich and tunable reactivity profile. However, the interplay of the potent electron-withdrawing cyano and carboxylic acid functionalities profoundly modulates the chemical behavior of the amino group. This guide provides a comprehensive analysis of the electronic structure and reactivity of the amino group in this molecule. We will delve into its attenuated basicity and nucleophilicity, explore the key transformations it can undergo—such as acylation, alkylation, and diazotization—and discuss its application in the synthesis of complex heterocyclic systems. This document is intended to serve as a practical and theoretical resource for scientists leveraging this versatile molecule in their research and development endeavors.

Electronic Landscape: The Deactivated Amino Group

The reactivity of the amino group in this compound is fundamentally governed by the electronic effects of the substituents on the benzene ring. Unlike aniline, where the amino group's lone pair of electrons is readily available, in this molecule, the amino group is significantly deactivated by the presence of two strong electron-withdrawing groups (EWGs): the cyano (-CN) and the carboxylic acid (-COOH) groups, positioned meta to the amine.

These EWGs exert their influence through a combination of inductive and resonance effects, effectively pulling electron density away from the aromatic ring and, consequently, from the nitrogen atom of the amino group. This reduction in electron density has two major consequences:

-

Diminished Nucleophilicity: The decreased electron density on the nitrogen atom also renders the amino group less nucleophilic. This means it will react more slowly with electrophiles compared to aniline or anilines with electron-donating groups.[1] This attenuated reactivity necessitates more forcing reaction conditions for many standard transformations of aromatic amines.

To quantify the electronic impact of the substituents, we can turn to Hammett constants (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[2]

| Substituent | Position (relative to -NH2) | Hammett Constant (σm) | Effect |

| -CN | meta | +0.56 | Electron-withdrawing |

| -COOH | meta | +0.37 | Electron-withdrawing |

Table 1: Hammett constants for the meta-cyano and meta-carboxylic acid groups.[3]

The positive values of the Hammett constants for both the cyano and carboxylic acid groups in the meta position confirm their electron-withdrawing nature through inductive effects. The cumulative effect of these two groups results in a significant deactivation of the amino group.

Key Transformations of the Amino Group

Despite its deactivation, the amino group of this compound remains a versatile functional handle for a variety of chemical transformations. Understanding the necessary reaction conditions is key to successfully employing this building block in synthesis.

N-Acylation

N-acylation of the amino group is a fundamental reaction to form amides. This transformation is often used to protect the amino group, to introduce a new functional moiety, or as a prelude to further synthetic manipulations. Due to the reduced nucleophilicity of the amino group in this compound, more reactive acylating agents or the use of catalysts may be required compared to the acylation of simple anilines.

Typical Acylating Agents:

-

Acid Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive and will acylate the amino group, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

-

Acid Anhydrides (e.g., Acetic Anhydride): These are also effective, and the reaction can be carried out in the presence of a base or sometimes by heating with the anhydride itself.

Experimental Protocol: General Procedure for N-Acetylation

-

Dissolution: Dissolve this compound in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Base Addition: Add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.0-1.2 equivalents) to the stirred solution, maintaining the temperature between 0-25 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting amide by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

The use of a polar aprotic solvent like DMF helps to dissolve the starting material and the polar intermediates.

-

A non-nucleophilic base is crucial to neutralize the acidic byproduct without competing with the amino group for the acylating agent.

-

Controlling the temperature during the addition of the acylating agent is important to manage the exothermicity of the reaction.

N-Alkylation

Direct N-alkylation of the amino group in this compound with alkyl halides is generally challenging due to the low nucleophilicity of the amine and the potential for over-alkylation. More advanced methods, such as reductive amination or transition metal-catalyzed N-alkylation with alcohols, are often more effective.[1][4]

Reductive Amination: This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction with a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

Transition Metal-Catalyzed N-Alkylation: Catalytic systems based on ruthenium or manganese can facilitate the N-alkylation of anilines with alcohols, a greener alternative to using alkyl halides.[4][5] These reactions often proceed via a "borrowing hydrogen" mechanism.

Experimental Protocol: General Procedure for Reductive Amination

-

Reaction Setup: To a solution of this compound in a suitable solvent (e.g., methanol, dichloroethane), add the desired aldehyde or ketone (1.0-1.2 equivalents).

-

Imine Formation: Stir the mixture at room temperature. The addition of a catalytic amount of acetic acid can facilitate imine formation.

-

Reduction: Once imine formation is observed (can be monitored by IR or NMR), add the reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Isolation: Carefully quench the reaction with water or a dilute acid. Adjust the pH to be basic and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

-

Purification: Purify the N-alkylated product by column chromatography.

Causality Behind Experimental Choices:

-

The choice of reducing agent is important. Sodium triacetoxyborohydride is milder and more selective for reducing imines in the presence of aldehydes.

-

The reaction is typically carried out as a one-pot procedure to avoid isolating the potentially unstable imine intermediate.

Diazotization and Sandmeyer Reactions

The conversion of the amino group to a diazonium salt is a cornerstone of aromatic chemistry, opening up a vast array of subsequent transformations. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles. This is particularly useful for introducing functionalities that are difficult to install by other means.[6]

The diazotization is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).[7]

The resulting diazonium salt of this compound can then be subjected to a Sandmeyer reaction , where a copper(I) salt (e.g., CuCl, CuBr, CuCN) is used to introduce a halide or a cyano group.[8]

Common Sandmeyer Reactions:

-

With CuCl/HCl: Replaces the amino group with a chlorine atom.

-

With CuBr/HBr: Replaces the amino group with a bromine atom.

-

With CuCN/KCN: Replaces the amino group with another cyano group.

Experimental Protocol: Diazotization and Sandmeyer Cyanation

-

Diazotization:

-

Suspend this compound in a cold (0-5 °C) aqueous solution of a strong acid (e.g., 2-3 equivalents of HCl).

-

Slowly add a cold aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of potassium cyanide (KCN) at 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

-

Work-up and Isolation:

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate).

-

Extract the product with a suitable organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

-

Purification:

-

Purify the resulting dicyanobenzoic acid by recrystallization or column chromatography.

-

Application in Heterocyclic Synthesis

The trifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are of great interest in drug discovery. The amino group, often in concert with the carboxylic acid or cyano group, can participate in cyclization reactions to form fused ring systems.

Benzimidazole Synthesis

Benzimidazoles are a common scaffold in medicinal chemistry. One classic method for their synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic and dehydrating conditions. While this compound is not an o-phenylenediamine itself, it can be a precursor to one, or the amino group can be used to build up the imidazole ring in a stepwise fashion. For instance, after conversion of the carboxylic acid to an amide, the amino group could be acylated and then cyclized. More direct methods might involve reaction with an aldehyde followed by oxidative cyclization.[9][10]

Quinazoline and Quinazolinone Synthesis

Quinazolines and their oxidized counterparts, quinazolinones, are another important class of heterocycles. Their synthesis often involves the reaction of an anthranilic acid (2-aminobenzoic acid) derivative with a source of one or two additional carbon atoms and a nitrogen atom. While this compound is a meta-aminobenzoic acid, its amino group can still be utilized in cyclization reactions to form quinazoline-like structures, particularly if the reaction partner provides the necessary ortho-directing functionality or if an intramolecular cyclization is designed to occur at the 2- or 4-position of the aminobenzoic acid ring.[11][12][13][14] For example, the amino group could react with a formamide equivalent to form a formamidine, which could then be induced to cyclize.

Conclusion

The amino group in this compound, while electronically deactivated by the presence of two meta-directing electron-withdrawing groups, remains a synthetically versatile handle. Its reduced basicity and nucleophilicity necessitate careful consideration of reaction conditions, often requiring more reactive reagents or catalytic activation. However, this attenuated reactivity can also be advantageous in preventing unwanted side reactions. The ability to undergo N-acylation, N-alkylation, and diazotization allows for the introduction of a wide range of functional groups and for the construction of complex molecular architectures, including important heterocyclic scaffolds. A thorough understanding of the electronic principles governing its reactivity is paramount for the successful application of this valuable building block in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. longdom.org [longdom.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

A Technical Guide to the Electrophilic Aromatic Substitution of 3-Amino-5-cyanobenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-5-cyanobenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a potent activating group (-NH₂) and two deactivating groups (-COOH, -CN), presents a complex but predictable landscape for electrophilic aromatic substitution (EAS). This guide provides a detailed technical analysis of the electronic factors governing the regioselectivity of these reactions. We offer field-proven, step-by-step protocols for key transformations—nitration, halogenation, and sulfonation—and explain the chemical reasoning behind each experimental choice. The content herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

The Electronic Architecture: Predicting Regioselectivity

The reactivity of the this compound ring is not uniform; it is a carefully orchestrated interplay of electron-donating and electron-withdrawing forces. Understanding this electronic architecture is paramount to predicting the site of electrophilic attack.

The Director: The Activating Amino Group

The amino group (-NH₂) is a powerful activating group.[1][2] Through resonance, its lone pair of electrons increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. This effect is most pronounced at the positions ortho and para to the amino group. Therefore, the -NH₂ group strongly directs incoming electrophiles to the C2, C4, and C6 positions.

The Deactivators: The Cyano and Carboxylic Acid Groups

In contrast, the carboxylic acid (-COOH) and cyano (-CN) groups are both deactivating groups that withdraw electron density from the ring through inductive and resonance effects.[1][3][4] This makes the ring less reactive towards electrophiles. Both are classified as meta-directors because they deactivate the ortho and para positions relative to themselves more than the meta positions.[3][4]

A Synthesis of Effects: The Hierarchy of Control

When both activating and deactivating groups are present, the position of electrophilic substitution is dictated by the more powerful activating group.[3] In this molecule, the activating -NH₂ group at C3 governs the regiochemical outcome.

-

Position C2: Ortho to the activating -NH₂ group, but also ortho to the deactivating -COOH group. This position is sterically hindered and electronically disfavored by the adjacent electron-withdrawing carboxyl group.

-

Position C4: Para to the activating -NH₂ group and meta to both deactivating groups (-COOH and -CN). This position is electronically enriched and sterically accessible, making it a highly favored site for substitution.

-

Position C6: Ortho to the activating -NH₂ group and meta to the -COOH group. This is also an electronically favored position.

Caption: Predicted sites of electrophilic attack on this compound.

Core Methodologies: Validated Protocols

The following protocols are presented as self-validating systems, with detailed explanations for each critical step, empowering the researcher to understand and adapt these methods as needed.

Nitration

The introduction of a nitro group (-NO₂) is achieved using a nitrating mixture, which generates the highly electrophilic nitronium ion (NO₂⁺).

Step-by-Step Protocol:

-

Reaction Vessel Preparation: In a three-necked round-bottom flask fitted with a magnetic stirrer, thermometer, and dropping funnel, cool 5 mL of concentrated sulfuric acid to 0-5 °C using an ice-salt bath.

-

Substrate Dissolution: Cautiously and portion-wise, add this compound (1.0 mmol) to the cold sulfuric acid. Stir until fully dissolved, ensuring the temperature does not exceed 10 °C.

-

Nitrating Agent Addition: In the dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 mmol) to 2 mL of cold, concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring. Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7). Dry the product under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Expert Insights (The "Why"):

-

Low Temperature (0-5 °C): Nitration is a highly exothermic process. Strict temperature control is essential to prevent di-nitration and oxidative side reactions that can degrade the sensitive amino group.[5]

-

Sulfuric Acid: Acts as both a solvent and a catalyst. It protonates nitric acid, facilitating the formation of the nitronium ion electrophile.[6]

-

Slow, Dropwise Addition: This ensures that the rate of heat generation does not overwhelm the cooling capacity of the ice bath, preventing runaway reactions.

Halogenation (Bromination)

Due to the strong activation by the amino group, direct bromination can be achieved without a Lewis acid catalyst.

Step-by-Step Protocol:

-

Dissolution: Dissolve this compound (1.0 mmol) in 15 mL of glacial acetic acid in a round-bottom flask with magnetic stirring.

-

Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.1 mmol) in 3 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture at room temperature over 20 minutes.

-

Reaction: Stir at room temperature for 2-4 hours. The disappearance of the reddish-brown bromine color is a strong indicator of reaction progress. Confirm completion with TLC.

-

Work-up: Pour the reaction mixture into 150 mL of cold water. A precipitate should form.

-

Quenching and Isolation: If any bromine color persists, add a few drops of saturated sodium thiosulfate solution to quench it. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold water and dry. Recrystallize from a suitable solvent like ethanol if necessary.

Expert Insights (The "Why"):

-

Glacial Acetic Acid: Serves as a polar solvent that can help polarize the Br-Br bond, increasing its electrophilicity and facilitating the reaction.

-

No Lewis Acid: The powerful electron-donating nature of the amino group sufficiently activates the ring, making a harsh Lewis acid catalyst (like FeBr₃) unnecessary and undesirable, as it could coordinate with the basic sites in the molecule.

Caption: A generalized workflow for electrophilic aromatic substitution reactions.

Sulfonation

Sulfonation introduces the sulfonic acid group (-SO₃H) and typically requires stronger conditions due to its reversibility.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, carefully add this compound (1.0 mmol) to 3 mL of fuming sulfuric acid (20% SO₃) at room temperature with stirring.

-

Heating: Gently heat the reaction mixture in an oil bath to 80-100 °C for 2-4 hours.

-

Monitoring: Monitor the reaction by carefully taking a small aliquot, quenching it in ice, and analyzing by TLC.

-

Work-up: Cool the reaction mixture to room temperature, then pour it slowly and carefully onto a stirred slurry of 100 g of ice.

-

Isolation: The sulfonic acid product is often water-soluble. Induce precipitation by adding solid sodium chloride to the aqueous solution until saturation ("salting out").

-

Purification: Collect the precipitate by filtration, wash with a cold, saturated NaCl solution, and dry under vacuum.

Expert Insights (The "Why"):

-

Fuming Sulfuric Acid (Oleum): This reagent provides a high concentration of the active electrophile, sulfur trioxide (SO₃), necessary to drive the reaction forward.[6][7]

-

Heating: Sulfonation is a reversible reaction.[7] Applying heat provides the necessary activation energy and shifts the equilibrium towards the sulfonated product.

-

Salting Out: This technique reduces the solubility of the polar sulfonic acid product in the aqueous medium by increasing the ionic strength of the solution, causing it to precipitate.

Data Summary: A Comparative Overview

| Reaction | Electrophile | Reagents & Conditions | Expected Major Product(s) |

| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄, 0-5 °C | 3-Amino-5-cyano-4-nitrobenzoic acid |

| Bromination | Br⁺ (polarized) | Br₂ in Glacial Acetic Acid, RT | 3-Amino-4-bromo-5-cyanobenzoic acid |

| Sulfonation | SO₃ | Fuming H₂SO₄ (20% SO₃), 80-100 °C | 3-Amino-5-cyano-4-sulfobenzoic acid |

Note: The formation of the C6-substituted isomer is also possible in each case, but the C4-para product is generally expected to be major.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. reddit.com [reddit.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Amino-5-cyanobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter in drug development, influencing its synthesis, purification, formulation, and storage. This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 3-Amino-5-cyanobenzoic acid, a versatile building block in medicinal chemistry. By integrating foundational principles of thermal analysis with detailed, field-proven experimental protocols, this document serves as an authoritative resource. We delve into the causality behind experimental design, present predictive data based on analogous structures, and propose a scientifically grounded decomposition pathway. This guide is structured to empower researchers with the knowledge to anticipate and interpret the thermal behavior of this and similar molecules, ensuring the integrity and safety of pharmaceutical products.

Introduction: The Critical Role of Thermal Stability

Chemical Identity of this compound

This compound (C₈H₆N₂O₂) is an aromatic organic compound featuring a benzene ring substituted with a carboxylic acid group, an amino group, and a cyano (nitrile) group. Its molecular structure, presented below, gives rise to its potential as a key intermediate in the synthesis of complex pharmaceutical agents.

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₆N₂O₂

-

Molecular Weight: 162.15 g/mol [1]

Why Thermal Stability is a Cornerstone of Drug Development

In the journey from discovery to market, a drug substance is subjected to various thermal stresses, including during synthesis, recrystallization, drying, milling, and long-term storage. An unstable compound may decompose, leading to:

-

Loss of Potency: Degradation of the API reduces the effective dose.

-

Formation of Toxic Impurities: Decomposition byproducts can be harmful, posing a significant safety risk.

-

Altered Physicochemical Properties: Changes in crystallinity, solubility, and bioavailability can compromise the drug's efficacy and manufacturability.

Therefore, a thorough understanding of a molecule's thermal behavior is not merely an academic exercise but a regulatory and safety imperative.

The Synergy of TGA and DSC in Thermal Analysis

To comprehensively characterize the thermal profile of this compound, a dual-technique approach is essential. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information, painting a complete picture of the material's response to heat.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4][5] It is the definitive method for determining decomposition temperatures, quantifying mass loss events, and identifying the presence of residual solvents or hydrates.

-

Differential Scanning Calorimetry (DSC): This method measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8] DSC is invaluable for identifying melting points, glass transitions, crystallization events, and the enthalpy (heat energy) associated with these transitions. When decomposition is an exothermic or endothermic event, DSC can detect it, often in correlation with a TGA mass loss event.

The choice to use both TGA and DSC is a self-validating approach. A mass loss event in the TGA thermogram corresponding to an endothermic or exothermic peak in the DSC curve provides strong, cross-validated evidence of a decomposition event.

Experimental Protocols for Thermal Characterization

The following protocols are designed to provide robust and reproducible data for assessing the thermal stability of this compound.

Materials and Instrumentation

-

Sample: this compound, >97% purity.

-

Instrumentation: A calibrated simultaneous thermal analyzer (TGA/DSC) or separate, calibrated TGA and DSC instruments.

-

Crucibles: Aluminum or platinum pans for both TGA and DSC. For DSC, vented or pinhole lids are recommended to allow for the escape of any evolved gases.

-

Purge Gas: High-purity, dry nitrogen at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, ensuring that the inherent thermal stability of the molecule is being measured.[9]

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with its degradation.

Step-by-Step Methodology:

-